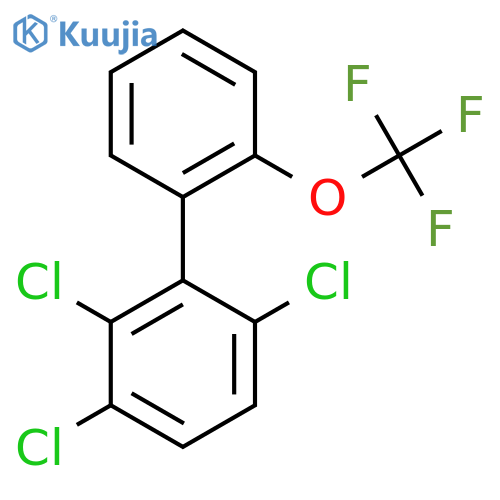Cas no 1361574-94-8 (2,3,6-Trichloro-2'-(trifluoromethoxy)biphenyl)

1361574-94-8 structure
商品名:2,3,6-Trichloro-2'-(trifluoromethoxy)biphenyl
CAS番号:1361574-94-8
MF:C13H6Cl3F3O
メガワット:341.540351390839
CID:4995802
2,3,6-Trichloro-2'-(trifluoromethoxy)biphenyl 化学的及び物理的性質
名前と識別子
-
- 2,3,6-Trichloro-2'-(trifluoromethoxy)biphenyl
-
- インチ: 1S/C13H6Cl3F3O/c14-8-5-6-9(15)12(16)11(8)7-3-1-2-4-10(7)20-13(17,18)19/h1-6H
- InChIKey: IVZXMMRQFAKTFG-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=C(C=1C1C=CC=CC=1OC(F)(F)F)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 327
- 疎水性パラメータ計算基準値(XlogP): 6.9
- トポロジー分子極性表面積: 9.2
2,3,6-Trichloro-2'-(trifluoromethoxy)biphenyl 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011005479-250mg |
2,3,6-Trichloro-2'-(trifluoromethoxy)biphenyl |
1361574-94-8 | 97% | 250mg |
470.40 USD | 2021-07-05 | |
| Alichem | A011005479-500mg |
2,3,6-Trichloro-2'-(trifluoromethoxy)biphenyl |
1361574-94-8 | 97% | 500mg |
815.00 USD | 2021-07-05 | |
| Alichem | A011005479-1g |
2,3,6-Trichloro-2'-(trifluoromethoxy)biphenyl |
1361574-94-8 | 97% | 1g |
1,490.00 USD | 2021-07-05 |
2,3,6-Trichloro-2'-(trifluoromethoxy)biphenyl 関連文献
-
Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
1361574-94-8 (2,3,6-Trichloro-2'-(trifluoromethoxy)biphenyl) 関連製品
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
